Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-
CAS No.: 247089-62-9
Cat. No.: VC17114039
Molecular Formula: C54H84N2O2S2
Molecular Weight: 857.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 247089-62-9 |
|---|---|
| Molecular Formula | C54H84N2O2S2 |
| Molecular Weight | 857.4 g/mol |
| IUPAC Name | 3-hydroxy-1,4-bis(4-octadecylsulfanylphenyl)-2H-pyrrolo[3,4-c]pyrrol-6-one |
| Standard InChI | InChI=1S/C54H84N2O2S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-59-47-39-35-45(36-40-47)51-49-50(54(58)55-51)52(56-53(49)57)46-37-41-48(42-38-46)60-44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42,55,58H,3-34,43-44H2,1-2H3 |
| Standard InChI Key | OECIMFUOKDGJQO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCSC1=CC=C(C=C1)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)SCCCCCCCCCCCCCCCCCC |
Introduction
Chemical Structure and Molecular Characteristics
Physicochemical Properties
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 857.4 g/mol | |
| Boiling Point | 923.4 ± 65.0 °C (Predicted) | |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | |
| pKa | 8.0 ± 0.60 (Predicted) | |
| LogP | 20.3 |
The high logP underscores extreme hydrophobicity, necessitating nonpolar solvents for processing. The density and boiling point align with trends observed in long-chain arylthioethers, suggesting thermal stability suitable for solution-based fabrication .
Synthesis and Structural Characterization
Multi-Step Synthetic Pathways
Synthesis typically involves a three-step sequence:
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Core Formation: Condensation of diaminomaleonitrile with arylthio-substituted diketones under acidic conditions to yield the pyrrolopyrrole-dione scaffold.
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Alkylation: Introduction of octadecylthio groups via nucleophilic aromatic substitution, leveraging the electron-withdrawing nature of the dione to activate phenyl rings.
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Purification: Chromatographic separation to isolate the target compound, with yields optimized using polar aprotic solvents like dimethylformamide (DMF).
Analytical Validation
Structural confirmation relies on:
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Mass Spectrometry: Molecular ion peak at m/z 857.4 consistent with the formula .
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NMR Spectroscopy: Distinct signals for the aromatic protons (δ 7.2–7.8 ppm) and aliphatic chains (δ 0.8–1.5 ppm).
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XRD Analysis: Crystalline domains with d-spacings indicative of π-stacked columns, crucial for charge transport.
Applications in Organic Electronics
Organic Photovoltaic Cells (OPVs)
The compound’s extended π-system enables broad light absorption, while its ambipolar charge transport properties facilitate efficient hole and electron mobility. Blended with electron-accepting polymers, it achieves power conversion efficiencies (PCEs) exceeding 8% in bulk heterojunction devices. The octadecylthio chains mitigate phase separation, enhancing film homogeneity and device longevity.
Organic Field-Effect Transistors (OFETs)
In OFETs, thin films of this derivative exhibit hole mobilities of to cm²/V·s, attributed to the ordered molecular packing. Threshold voltages remain stable under ambient conditions, underscoring its potential for flexible electronics.
Challenges and Future Directions
Solubility Limitations
Despite its processability in chlorinated solvents, the compound’s high logP complicates integration with hydrophilic matrices. Research is exploring copolymerization with polar monomers to enhance compatibility.
Stability Under Operational Stress
Long-term exposure to UV irradiation induces photooxidation of the thioether linkages, reducing device performance. Encapsulation strategies and antioxidant additives are under investigation to mitigate degradation.
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